N-(3,5-dimethoxyphenyl)-2-[8-(4-fluorobenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide
Description
N-(3,5-dimethoxyphenyl)-2-[8-(4-fluorobenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide is a structurally complex quinoline derivative characterized by a [1,4]dioxino[2,3-g]quinolin-9-one core. Key structural features include:
- 8-(4-fluorobenzoyl) group: The electron-withdrawing fluorine atom at the para position of the benzoyl moiety may enhance binding interactions in biological systems.
- N-(3,5-dimethoxyphenyl)acetamide substituent: The symmetrical methoxy groups on the phenyl ring likely influence solubility and metabolic stability.
This compound belongs to a broader class of quinoline acetamides, many of which exhibit anticancer or antimicrobial properties. Structural analogs often vary in substituents at the 8-position benzoyl group or the acetamide-linked aryl moiety, leading to distinct pharmacological profiles.
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-[8-(4-fluorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23FN2O7/c1-35-19-9-18(10-20(11-19)36-2)30-26(32)15-31-14-22(27(33)16-3-5-17(29)6-4-16)28(34)21-12-24-25(13-23(21)31)38-8-7-37-24/h3-6,9-14H,7-8,15H2,1-2H3,(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVBKJYQFPNKPLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)CN2C=C(C(=O)C3=CC4=C(C=C32)OCCO4)C(=O)C5=CC=C(C=C5)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23FN2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethoxyphenyl)-2-[8-(4-fluorobenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the dioxin ring and the attachment of the functional groups. Key steps include:
Formation of the Quinoline Core: This is achieved through a cyclization reaction involving aniline derivatives and carbonyl compounds under acidic or basic conditions.
Introduction of the Dioxin Ring: The dioxin ring is formed via an oxidative cyclization reaction, often using reagents such as hydrogen peroxide or peracids.
Functional Group Attachment: The methoxy, fluorobenzoyl, and acetamide groups are introduced through nucleophilic substitution, Friedel-Crafts acylation, and amidation reactions, respectively.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethoxyphenyl)-2-[8-(4-fluorobenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the methoxy or fluorobenzoyl groups with other functional groups using reagents like sodium methoxide or Grignard reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Sodium methoxide, Grignard reagents, inert atmosphere.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
N-(3,5-dimethoxyphenyl)-2-[8-(4-fluorobenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features and biological activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional versatility.
Mechanism of Action
The mechanism of action of N-(3,5-dimethoxyphenyl)-2-[8-(4-fluorobenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or DNA, leading to modulation of biological processes. For example, it may inhibit enzyme activity by binding to the active site or alter gene expression by interacting with DNA.
Comparison with Similar Compounds
Key Observations :
- 3,5-dimethoxyphenyl (target) vs.
- Quinolin-6-yl acetamides () exhibit moderate bioactivity, suggesting the 3,5-dimethoxyphenyl group in the target compound may offer a balance between potency and pharmacokinetics .
Anticancer Activity (IC50 Values):
| Compound () | Substituents | IC50 (HT-29) | IC50 (KB) | |
|---|---|---|---|---|
| Methoxycarbazole derivatives | 9-N-substituted carbazoles | 3.1–12.1 μM | 17.7 μM |
Implications :
- Methoxy groups (as in the target compound’s 3,5-dimethoxyphenyl group) correlate with improved cytotoxicity in carbazole analogs (e.g., IC50 = 3.1 μM for compound 5g) .
- Fluorinated benzoyl groups (target compound) may further enhance activity compared to non-halogenated analogs, as seen in ’s higher bioactivity scores for fluorinated derivatives .
Biological Activity
N-(3,5-dimethoxyphenyl)-2-[8-(4-fluorobenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic implications.
Structure and Properties
The chemical structure of this compound can be broken down into several functional groups that contribute to its biological activity. The presence of a fluorobenzoyl moiety and a dioxinoquinoline structure are particularly noteworthy as they may influence the compound's interaction with biological targets.
Preliminary studies suggest that this compound may exert its biological effects through multiple mechanisms:
- Enzyme Inhibition : Similar compounds have shown potential as inhibitors of various enzymes. For example, derivatives with similar structures have been investigated for their ability to inhibit cholinesterases, which are critical in neurotransmission processes .
- Antitumor Activity : The quinoline derivatives are often studied for their anticancer properties. They may induce apoptosis in cancer cells through the modulation of cell signaling pathways such as those involving PARP (Poly(ADP-ribose) polymerase) inhibition .
- Antioxidant Properties : Compounds with methoxy groups are frequently associated with antioxidant activities. This could imply that this compound may protect cells from oxidative stress.
Biological Activity Data
A summary of relevant biological activities and their respective findings is presented in the table below:
| Activity | Effect | Reference |
|---|---|---|
| Cholinesterase Inhibition | Moderate inhibition | |
| Anticancer Activity | Induces apoptosis in cancer cells | |
| Antioxidant Activity | Reduces oxidative stress | General knowledge |
Case Studies
- Cholinesterase Inhibition Study : A study focused on related compounds demonstrated that certain derivatives exhibited significant inhibition of acetylcholinesterase and butyrylcholinesterase with IC50 values comparable to known inhibitors like tacrine . This suggests that this compound may also possess similar inhibitory properties.
- Antitumor Efficacy : Research on quinoline derivatives has shown promising results in inhibiting tumor growth in xenograft models. Compounds targeting PARP have demonstrated significant antitumor efficacy in preclinical studies involving BRCA-mutated cancer models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
